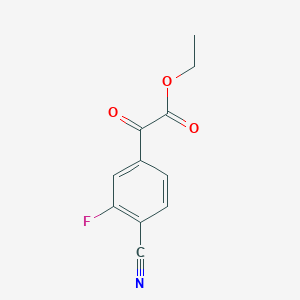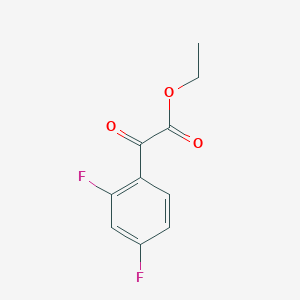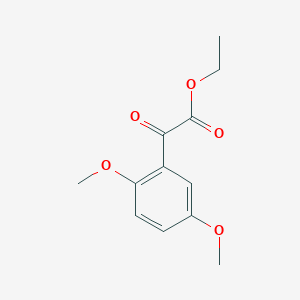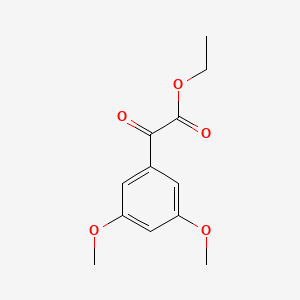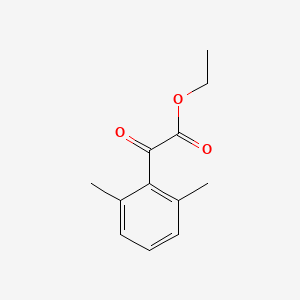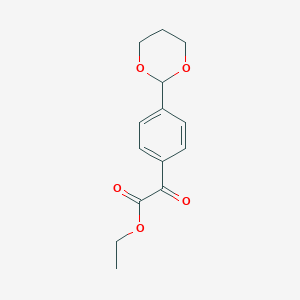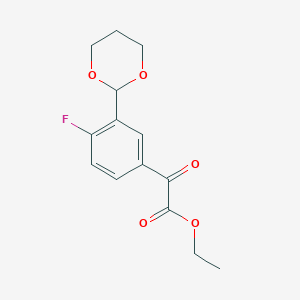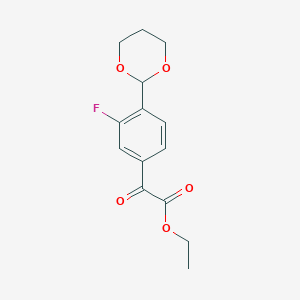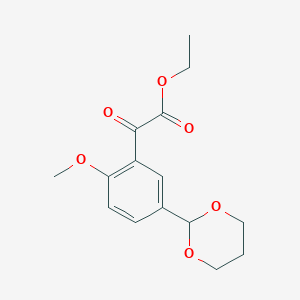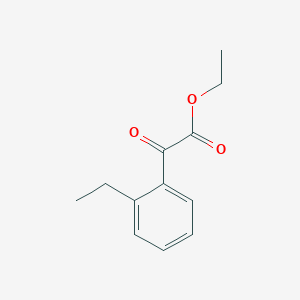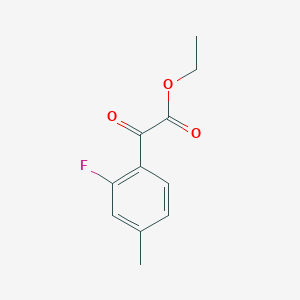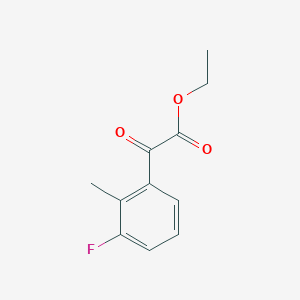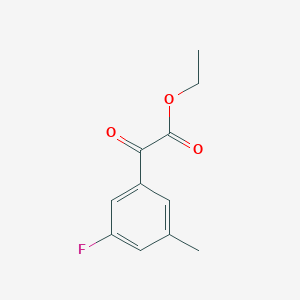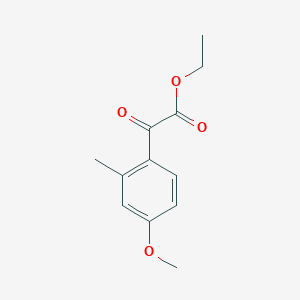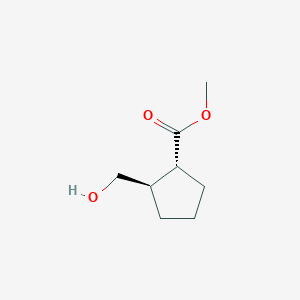
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclopentane derivative featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester and hydroxyl groups.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the hydroxymethyl and carboxylate groups. This can be achieved through a combination of oxidation and esterification reactions.
Oxidation: Cyclopentane is oxidized to form cyclopentanone, which is then further oxidized to introduce the hydroxymethyl group.
Esterification: The hydroxymethylcyclopentanone is esterified using methanol and an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of cyclopentane are oxidized using industrial oxidizing agents.
Catalytic Esterification: The intermediate hydroxymethylcyclopentanone is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: The major product is trans-2-carboxymethylcyclopentane-1-carboxylate.
Reduction: The major product is trans-2-hydroxymethylcyclopentane-1-methanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.
Mecanismo De Acción
The mechanism of action of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor of enzymes that catalyze ester hydrolysis.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.
Pathways Involved: The compound can influence metabolic pathways involving ester and hydroxyl group transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl trans-2-hydroxycyclopentane-1-carboxylate: Similar structure but lacks the hydroxymethyl group.
Methyl trans-2-methylcyclopentane-1-carboxylate: Similar structure but has a methyl group instead of a hydroxymethyl group.
Propiedades
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMUKVEQZAEKV-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641342 |
Source


|
| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502650-66-0 |
Source


|
| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
